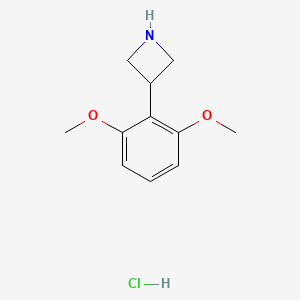
3-(Cyclopropylmethoxy)-4-morpholinoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-4-morpholinoaniline is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropylmethoxy group and a morpholino group attached to an aniline core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-morpholinoaniline typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-hydroxy-4-halogenated benzaldehyde with cyclopropylmethyl bromide to form an intermediate, which is then subjected to further reactions to introduce the morpholino group. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate to facilitate the alkylation and subsequent steps .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-morpholinoaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or acidic conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-morpholinoaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 3-(Cyclopropylmethoxy)-4-morpholinoaniline exerts its effects involves its interaction with specific molecular targets. For instance, in the context of idiopathic pulmonary fibrosis, the compound inhibits the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby reducing the expression of genes associated with epithelial-mesenchymal transformation .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy) benzoic acid: This compound shares a similar cyclopropylmethoxy group but differs in the presence of a difluoromethoxy group instead of a morpholino group.
N-(3,5-dichloropyridyl-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxybenzoyl amine: Another related compound used in pharmaceutical research, particularly in the synthesis of roflumilast.
Uniqueness
3-(Cyclopropylmethoxy)-4-morpholinoaniline is unique due to the presence of both the cyclopropylmethoxy and morpholino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C14H20N2O2/c15-12-3-4-13(16-5-7-17-8-6-16)14(9-12)18-10-11-1-2-11/h3-4,9,11H,1-2,5-8,10,15H2 |
InChI Key |
QLZCEEKLYXHISR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)N)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




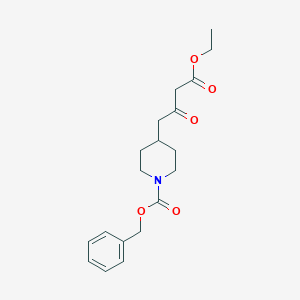
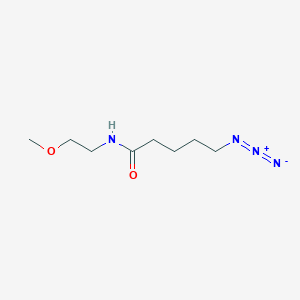

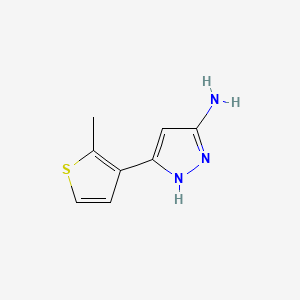
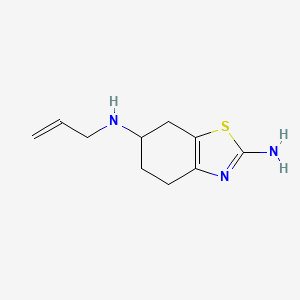

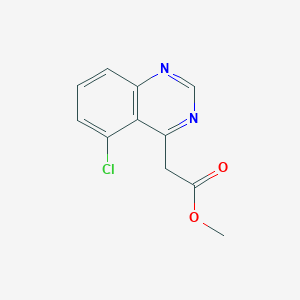
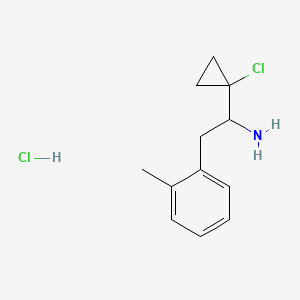

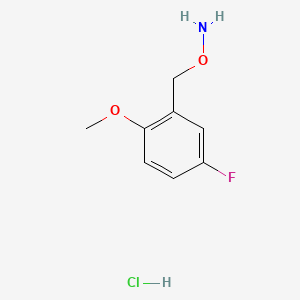
![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
